
18-Hydroxycorticosterone
Übersicht
Beschreibung
18-Hydroxycorticosterone is an endogenous steroid and a derivative of corticosterone. It plays a crucial role as an intermediate in the biosynthesis of aldosterone, a hormone essential for regulating sodium and potassium levels in the body . This compound is synthesized in the zona glomerulosa of the adrenal cortex and is involved in the corticosteroid biosynthetic pathway .
Wirkmechanismus
Target of Action
18-Hydroxycorticosterone is an endogenous steroid and a derivative of corticosterone . It primarily targets the enzyme aldosterone synthase in the zona glomerulosa . This enzyme plays a crucial role in the synthesis of aldosterone, a hormone that regulates sodium and potassium balance in the body .
Mode of Action
This compound interacts with its target, aldosterone synthase, serving as an intermediate in the synthesis of aldosterone . It is also an intermediate in the biosynthesis of corticosterone .
Biochemical Pathways
The compound is involved in the corticosteroid biosynthetic pathway . It spontaneously and reversibly converts to various less polar forms and derivatives, some of which serve as precursors to aldosterone or corticosterone . Specifically, 21-hydroxy-11,18-oxido-4-pregnene-3,20-dione (18-DAL) is hydroxylated to aldosterone in the presence of malate and NADP+ at pH 4.8, indicating that 18-DAL acts as a metabolic intermediate between this compound and aldosterone .
Pharmacokinetics
It is known that the compound is present in human plasma . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the production of aldosterone, which plays a key role in regulating the body’s electrolyte balance . By serving as an intermediate in the synthesis of aldosterone, this compound contributes to the maintenance of blood pressure and the balance of salt and water in the body .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH level can affect the conversion of this compound to aldosterone . .
Biochemische Analyse
Biochemical Properties
18-Hydroxycorticosterone interacts with various enzymes and proteins in the body. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of aldosterone. Aldosterone has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of aldosterone and corticosterone. It spontaneously and reversibly converts to various less polar forms and derivatives, some of which serve as precursors to aldosterone or corticosterone .
Temporal Effects in Laboratory Settings
It is known that it serves as an intermediate in the synthesis of aldosterone and corticosterone, indicating its stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the corticosteroid biosynthetic pathway. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-Hydroxycorticosterone typically involves the hydroxylation of corticosterone. This process is catalyzed by the enzyme aldosterone synthase (CYP11B2) in the presence of cofactors such as NADPH and molecular oxygen . The reaction conditions are carefully controlled to ensure the selective hydroxylation at the 18th position of the corticosterone molecule.
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing genetically engineered microorganisms or cell cultures that express the necessary enzymes for the biosynthesis. These methods offer high yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Reaktionstypen: 18-Hydroxycorticosteron durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung in 18-Oxocorticosteron.
Reduktion: Bildung von 18-Hydroxycortisol.
Substitution: Hydroxylierung an verschiedenen Positionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Verwendet Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Erfordert oft spezifische Enzyme oder Katalysatoren, um eine selektive Hydroxylierung zu erreichen.
Hauptsächlich gebildete Produkte:
18-Oxocorticosteron: Wird durch Oxidation gebildet.
18-Hydroxycortisol: Wird durch Reduktion gebildet.
Aldosteron: Wird durch weitere Hydroxylierungs- und Oxidationsschritte gebildet.
Wissenschaftliche Forschungsanwendungen
18-Hydroxycorticosteron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Corticosteroide und verwandter Verbindungen verwendet.
Biologie: Wird für seine Rolle bei der Regulation des Elektrolythaushalts und des Blutdrucks untersucht.
5. Wirkmechanismus
18-Hydroxycorticosteron übt seine Wirkungen hauptsächlich über seine Rolle als Zwischenprodukt bei der Aldosteron-Biosynthese aus. Es wird durch Aldosteron-Synthase zu Aldosteron hydroxyliert, das dann an Mineralocorticoid-Rezeptoren in den Nieren bindet. Diese Bindung fördert die Reabsorption von Natrium und die Ausscheidung von Kalium, wodurch der Elektrolythaushalt und der Blutdruck reguliert werden .
Ähnliche Verbindungen:
18-Hydroxycortisol: Ein weiteres hydroxyliertes Derivat von Corticosteron.
18-Oxocorticosteron: Eine oxidierte Form von 18-Hydroxycorticosteron.
Aldosteron: Das Endprodukt des Biosynthesewegs, an dem 18-Hydroxycorticosteron beteiligt ist.
Einzigartigkeit: 18-Hydroxycorticosteron ist aufgrund seiner spezifischen Rolle als Zwischenprodukt bei der Biosynthese von Aldosteron einzigartig. Seine selektive Hydroxylierung an der 18. Position unterscheidet es von anderen Corticosteroiden und macht es zu einem wichtigen Bestandteil bei der Regulation des Elektrolythaushalts .
Vergleich Mit ähnlichen Verbindungen
18-Hydroxycortisol: Another hydroxylated derivative of corticosterone.
18-Oxocorticosterone: An oxidized form of 18-Hydroxycorticosterone.
Aldosterone: The final product in the biosynthesis pathway involving this compound.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of aldosterone. Its selective hydroxylation at the 18th position distinguishes it from other corticosteroids and makes it a critical component in the regulation of electrolyte balance .
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXHZZDNDGLQN-ZVIOFETBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897516 | |
| Record name | 18-Hydroxycorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 18-Hydroxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
561-65-9 | |
| Record name | 18-Hydroxycorticosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=561-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,18,21-trihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18-HYDROXYCORTICOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5T0O9SI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 18-Hydroxycorticosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



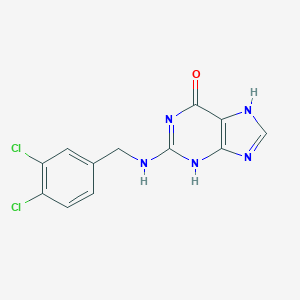
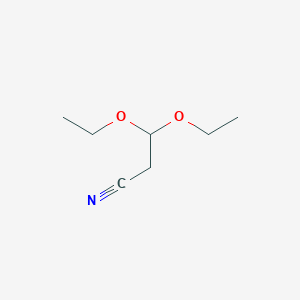


![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
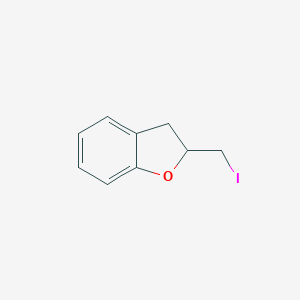
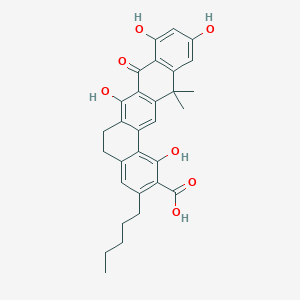
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
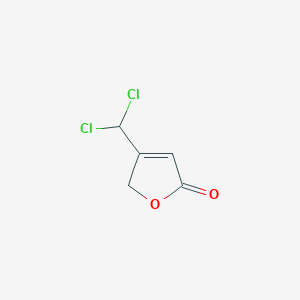
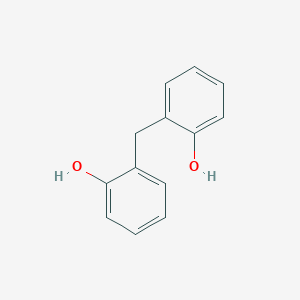
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)

